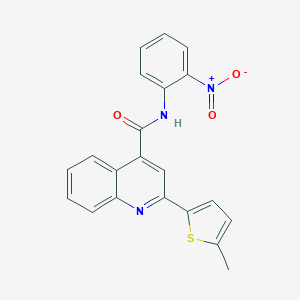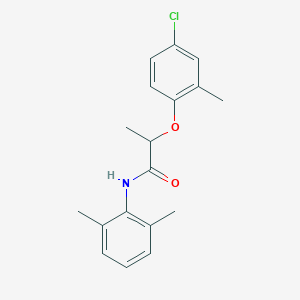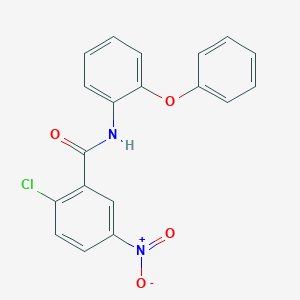![molecular formula C21H28N2O2 B329362 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B329362.png)
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-methylbenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the benzyl groups would yield alkyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dimethoxy-benzyl)-4-benzyl-piperazine
- 1-(3,4-Dimethoxy-benzyl)-4-(3-methyl-benzyl)-piperazine
- 1-(2,3-Dimethoxy-benzyl)-4-(4-methyl-benzyl)-piperazine
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in pharmacological properties, stability, and synthetic accessibility.
属性
分子式 |
C21H28N2O2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-7-18(14-17)15-22-10-12-23(13-11-22)16-19-8-5-9-20(24-2)21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI 键 |
GTFYGFOPWQFHTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
规范 SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B329279.png)
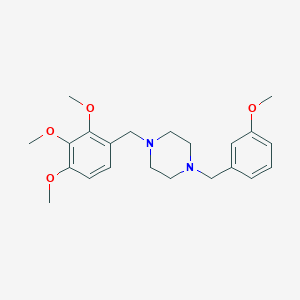
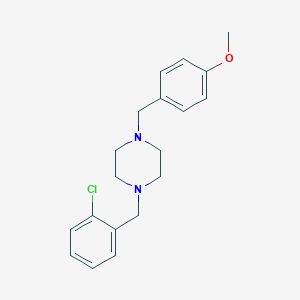
![3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329286.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B329287.png)
![1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B329288.png)
![2-(3,4-Dimethylphenyl)-4-[(4-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1,4-diazepan-1-yl)carbonyl]quinoline](/img/structure/B329289.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(4-isopropylphenyl)-2-furamide](/img/structure/B329290.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329292.png)
![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)

